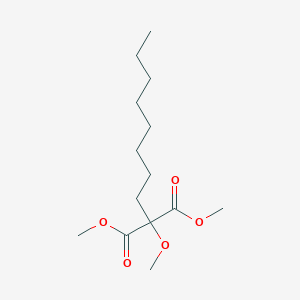

Dimethyl 2-methoxy-2-octylpropanedioate

Description

Dimethyl 2-methoxy-2-octylpropanedioate is a branched dialkyl ester of propanedioic acid (malonic acid) with the molecular formula C₁₆H₃₀O₅ (inferred from structural analogs). Its structure features a central carbon substituted with a methoxy (-OCH₃) group and a long-chain octyl (C₈H₁₇) group, flanked by two methyl ester moieties.

Properties

Molecular Formula |

C14H26O5 |

|---|---|

Molecular Weight |

274.35 g/mol |

IUPAC Name |

dimethyl 2-methoxy-2-octylpropanedioate |

InChI |

InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3 |

InChI Key |

UYUKTNFFRVBFEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)OC)(C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

| Compound Name | Molecular Formula | Substituents (Central Carbon) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₆H₃₀O₅ | -OCH₃, -C₈H₁₇ | ~314.4 (calculated) | High lipophilicity; potential enzyme modulation due to methoxy group |

| Dimethyl 2-methyl-2-octylpropanedioate () | C₁₅H₂₈O₄ | -CH₃, -C₈H₁₇ | 284.38 | Steric hindrance from octyl group; used in polymer synthesis |

| Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate () | C₂₄H₃₅NO₆ | -NHCOCH₃, -(4-C₈H₁₇)C₆H₄CO- | 457.55 | Pharmaceutical research (e.g., fingolimod impurity studies) |

| Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate () | C₁₄H₂₀O₃ | -O(2,4-C₆H₃(CH₃)₂), -CH₃ | 236.31 | Agrochemical applications due to phenoxy group |

| Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate () | C₁₃H₁₄F₂O₃ | -C₆H₃(OCHF₂), -CH₂COOEt | 268.25 | Bioactive building block in drug discovery |

Steric and Electronic Effects

- Methoxy vs. Methyl Substituents: The methoxy group in the target compound introduces polarity and hydrogen-bonding capacity, unlike the purely hydrophobic methyl group in dimethyl 2-methyl-2-octylpropanedioate. This difference may enhance interactions with biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents .

- Octyl Chain Impact : The octyl group in both the target compound and dimethyl 2-methyl-2-octylpropanedioate contributes to steric hindrance, slowing nucleophilic attacks at the ester carbonyl. However, the methoxy group’s electron-donating effect may slightly increase the electrophilicity of adjacent carbonyls compared to methyl .

Lipophilicity and Solubility

- The octyl chain dominates lipophilicity, making the target compound highly nonpolar. However, the methoxy group slightly improves water solubility relative to analogs like dimethyl 2-methyl-2-octylpropanedioate. For comparison, the phenoxy group in Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate further enhances solubility in aromatic solvents .

Research Findings and Case Studies

- Synthetic Utility : The methoxy group in this compound can act as a leaving group in nucleophilic substitution reactions, a feature absent in methyl-substituted analogs .

- Thermal Stability: The octyl chain enhances thermal stability compared to shorter-chain analogs like ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate, which degrades at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.